3-Chloroisonicotinoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFUXXDGJSIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloroisonicotinoyl chloride chemical structure
An In-Depth Technical Guide to 3-Chloroisonicotinoyl Chloride: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 3-Chloroisonicotinoyl chloride (CAS No. 895128-46-8), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] We delve into its core chemical structure, exploring the electronic and steric influences of its constituent moieties. The narrative follows a logical progression from fundamental physicochemical properties to detailed synthetic methodologies, elucidating the mechanistic rationale behind preferred laboratory protocols. Emphasis is placed on the compound's reactivity as a potent acylating agent and its strategic importance in the design of novel therapeutics, underscored by the well-documented role of chlorinated heterocycles in enhancing pharmacological profiles.[2][3] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, safe handling, and synthetic applications.
Molecular Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 3-Chloroisonicotinoyl chloride is systematically known as 3-chloropyridine-4-carbonyl chloride. Its key identifiers are summarized in the table below.
| Property | Value | Source |
| Systematic Name | 3-Chloropyridine-4-carbonyl chloride | N/A |
| Common Synonym | 3-Chloroisonicotinoyl chloride | N/A |
| CAS Number | 895128-46-8 | [1] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1][4] |
| SMILES Code | O=C(Cl)C1=C(Cl)C=NC=C1 | [1] |
Core Chemical Structure
The structure of 3-Chloroisonicotinoyl chloride is characterized by a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position (the iso position) with a highly reactive acyl chloride group. This arrangement imparts a unique electronic profile that dictates its reactivity and utility. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The Strategic Role of "Magic Chlorine" in Drug Discovery
The incorporation of chlorine atoms into lead compounds is a time-tested strategy in medicinal chemistry to modulate a molecule's biological profile.[5] Chlorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to target proteins.[6] The presence of chlorine on a heterocyclic scaffold, as seen in 3-Chloroisonicotinoyl chloride, is particularly valuable. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in developing effective therapeutics for a wide range of diseases.[3][6] This makes building blocks like 3-Chloroisonicotinoyl chloride highly sought after in pharmaceutical research and development.[2]
Synthesis and Mechanistic Considerations
Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common and reliable laboratory-scale methods involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Retrosynthetic Pathway
The synthesis logically begins with the commercially available precursor, 3-chloroisonicotinic acid. The key transformation is the conversion of the carboxylic acid functional group into an acyl chloride.
Recommended Synthetic Protocol
This protocol details the conversion of 3-chloroisonicotinic acid to 3-Chloroisonicotinoyl chloride using thionyl chloride. The choice of thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.
Materials:
-
3-Chloroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize evolved HCl and SO₂ gases. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To the flask, add 3-chloroisonicotinic acid (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the stirring suspension at room temperature. The addition should be performed using a dropping funnel or syringe. An exothermic reaction and gas evolution will be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive thionyl chloride.
-
The resulting crude product, 3-Chloroisonicotinoyl chloride, is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed.
-
Self-Validation: The endpoint of the reaction is validated by the cessation of gas evolution and the formation of a homogenous solution, indicating the consumption of the solid starting material.
Reactivity and Synthetic Utility
Nucleophilic Acyl Substitution: The Primary Reaction Pathway
The acyl chloride moiety is the most reactive carboxylic acid derivative, making 3-Chloroisonicotinoyl chloride an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis back to the carboxylic acid).
Example Protocol: Synthesis of N-benzyl-3-chloroisonicotinamide
This protocol demonstrates a typical amidation reaction, a cornerstone of drug development for creating stable, biologically relevant linkages.
Materials:
-
3-Chloroisonicotinoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as an acid scavenger)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve 3-Chloroisonicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution with vigorous stirring. The triethylamine is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or flash column chromatography on silica gel.
-
Trustworthiness: The inclusion of an acid scavenger (triethylamine) is a self-validating step; its omission would lead to poor yields due to protonation of the starting amine, a common pitfall. The aqueous workup systematically removes unreacted starting materials and salts, ensuring a cleaner crude product for final purification.
Spectroscopic Characterization
Confirming the identity and purity of 3-Chloroisonicotinoyl chloride requires a multi-faceted analytical approach. Below are the predicted spectroscopic signatures based on its structure and data from analogous compounds.[4][7]
| Technique | Feature | Predicted Value / Observation | Rationale |
| IR Spectroscopy | C=O Stretch | ~1780-1810 cm⁻¹ | The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the bond order, shifting the stretching frequency to a higher wavenumber compared to ketones or amides. |
| C-Cl Stretch | ~650-850 cm⁻¹ | Typical region for acyl chloride C-Cl stretching. | |
| ¹H NMR | Aromatic Protons | δ 7.5-9.0 ppm | Protons on the electron-deficient pyridine ring will be deshielded and appear downfield. Expect three distinct signals, likely doublets or singlets depending on coupling. |
| ¹³C NMR | Carbonyl Carbon | δ 165-175 ppm | The acyl chloride carbonyl carbon is highly deshielded and appears significantly downfield. |
| Aromatic Carbons | δ 120-160 ppm | Five distinct signals are expected for the carbons of the pyridine ring. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 175/177/179 | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1. |
| Key Fragment | [M-Cl]⁺ | Loss of the acyl chloride chlorine (m/z = 140/142) would be a prominent fragmentation pathway. |
Safety, Handling, and Storage
3-Chloroisonicotinoyl chloride is a reactive and corrosive compound that demands careful handling.
-
Handling: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[8][11]
-
Reactivity Hazards: It reacts violently with water and other protic solvents to release corrosive HCl gas.[8] It is classified as corrosive and can cause severe skin burns and eye damage.[9][12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[9] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.
Conclusion
3-Chloroisonicotinoyl chloride is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex molecular architectures with significant potential in pharmaceutical and materials science. Its structure, dominated by a highly electrophilic acyl chloride and a functionalized pyridine ring, provides a reliable handle for introducing the 3-chloroisonicotinoyl moiety. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in a research and development setting.
References
-
Synthesis of alkyl chlorides . Organic Chemistry Portal. [Link]
-
3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 . PubChem. [Link]
- CN1349969A - Prepn of 3-chloropropionyl chloride.
-
Chloroacetyl chloride | ClCH2COCl | CID 6577 . PubChem. [Link]
- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]
- CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 . PubChem. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF . ResearchGate. [Link]
-
Kinetics and mechanism of chlorate-chloride reaction . ResearchGate. [Link]
-
Safety Data Sheet: Choline chloride . Carl ROTH. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]
-
The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl . Royal Society of Chemistry. [Link]
-
Rank Order of SN2 Reactivity: CH3-Cl vs CH3-CO-CH2-Cl . Physics Forums. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach . PubMed Central. [Link]
-
1,2,3-Oxathiazin-4(3H)-one, 6-methyl-, 2,2-dioxide, potassium salt - Substance Details . US EPA. [Link]
-
Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview . PubMed Central. [Link]
-
acesulfame potassium, 55589-62-3 . The Good Scents Company. [Link]
-
Chloride channels as drug targets . PubMed Central. [Link]
-
Making thionyl chloride . YouTube. [Link]
-
Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] . YouTube. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy . YouTube. [Link]
Sources
- 1. 895128-46-8|3-Chloropyridine-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: 3-Chloroisonicotinoyl Chloride in Acylation Chemistries
Topic: 3-Chloroisonicotinoyl Chloride: Mechanism of Action & Acylation Protocols Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Strategic Scaffold
3-Chloroisonicotinoyl chloride (CAS: 39178-35-3) is a high-value heterocyclic electrophile used extensively in the synthesis of kinase inhibitors, anthelmintics, and agrochemicals. It serves as a critical building block for introducing the 3-chloroisonicotinamide moiety—a pharmacophore valued for its ability to modulate metabolic stability and binding affinity.
Unlike simple benzoyl chlorides, this molecule presents a unique "push-pull" reactivity profile:
-
Electronic Activation: The pyridine nitrogen and the 3-chloro substituent both exert strong electron-withdrawing effects (
), significantly increasing the electrophilicity of the carbonyl carbon. -
Steric Modulation: The ortho-chloro substituent provides steric bulk that can enforce specific conformational twists in the final amide product, often crucial for fitting into enzyme binding pockets (e.g., kinase hinge regions).
This guide details the mechanistic underpinnings of its reactivity, optimized protocols for acylation, and validation strategies to ensure high-yield coupling.
Chemical Profile & Reactivity Analysis
Electronic vs. Steric Landscape
The reactivity of 3-chloroisonicotinoyl chloride is defined by the competition between electronic activation and steric hindrance.
| Feature | Effect on Carbonyl Carbon | Impact on Acylation Rate |
| Pyridine Nitrogen (N1) | Inductive withdrawal ( | Increases electrophilicity (Faster attack). |
| 3-Chloro Substituent | Inductive withdrawal ( | Increases electrophilicity. |
| 3-Chloro Substituent | Steric Hindrance (Ortho-effect) | Decreases rate of nucleophilic approach (Kinetic barrier). |
Synthesist’s Insight: While the steric bulk of the chlorine atom suggests a slower reaction, the combined electron-withdrawing nature of the pyridine ring and the halogen makes this acid chloride highly reactive and prone to rapid hydrolysis. Strictly anhydrous conditions are non-negotiable.
Mechanism of Action: Nucleophilic Acyl Substitution
The core transformation is a Nucleophilic Acyl Substitution proceeding via an addition-elimination pathway.
The Pathway[1][2][3][4]
-
Nucleophilic Attack: The amine lone pair attacks the highly electrophilic carbonyl carbon. The 3-chloro group destabilizes the ground state but also crowds the transition state.
-
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms. The electron-poor pyridine ring helps stabilize the developing negative charge on the oxygen.
-
Elimination: The carbonyl reforms, expelling the chloride ion (a good leaving group).
-
Deprotonation: The base (e.g., TEA, DIPEA, or Pyridine) removes the proton from the nitrogen, driving the equilibrium forward and preventing the formation of unreactive ammonium salts.
Visualization: Reaction Mechanism
The following diagram illustrates the transition states and the specific role of the 3-chloro substituent.
Caption: Mechanistic pathway of acylation showing the dual electronic/steric influence of the 3-chloro substituent.
Optimized Experimental Protocols
Protocol A: Synthesis of 3-Chloroisonicotinoyl Chloride
Use this if generating the reagent in situ from the acid.
Reagents:
-
3-Chloroisonicotinic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (5.0–10.0 equiv) -
DMF (Catalytic, 2–3 drops)
Workflow:
-
Suspend 3-chloroisonicotinic acid in neat thionyl chloride under inert atmosphere (
or Ar). -
Add catalytic DMF. Caution: Rapid gas evolution (
, ). -
Reflux at 75–80°C for 2–4 hours until the solution becomes clear.
-
Critical Step: Remove excess
via vacuum distillation or rotary evaporation with a toluene azeotrope (2x) to ensure removal of acidic traces. -
Result: Yellowish viscous oil or semi-solid. Use immediately or store under Argon at -20°C.
Protocol B: Acylation (Coupling with Amine)
Standard Schotten-Baumann type conditions (anhydrous).
Reagents:
-
Amine substrate (1.0 equiv)[2]
-
3-Chloroisonicotinoyl chloride (1.1–1.2 equiv)
-
Base: Triethylamine (TEA) or DIPEA (2.0–3.0 equiv)
-
Solvent: Dry DCM or THF (0.1–0.2 M concentration)
Workflow:
-
Dissolve the amine and base in dry DCM/THF and cool to 0°C.
-
Add 3-chloroisonicotinoyl chloride (dissolved in minimal solvent) dropwise. Control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Monitoring: Check via LCMS (see Validation section).
-
Workup:
-
Quench with saturated
. -
Extract with DCM or EtOAc.[3]
-
Wash organic layer with brine, dry over
, and concentrate.
-
Troubleshooting & Self-Validation
Because acid chlorides are moisture-sensitive, "failed" reactions are often due to hydrolyzed reagent. You must validate the integrity of your electrophile before or during the reaction.
The "Methanol Quench" Test
To confirm your acid chloride is active:
-
Take a 10 µL aliquot of your reaction mixture (or the isolated acid chloride).
-
Add it to 500 µL of Methanol .
-
Run LCMS.[4]
-
Interpretation:
-
Peak A (Target + 14 Da): Methyl ester of 3-chloroisonicotinic acid. This confirms the acid chloride was present and active.
-
Peak B (Target): Free acid. This indicates the reagent had already hydrolyzed before reacting with methanol.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and application of 3-chloroisonicotinoyl chloride.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2785532, 3-Chloroisonicotinoyl chloride. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic acyl substitution).
-
Organic Chemistry Portal. Acid Chlorides: Synthesis and Reactivity. Retrieved from [Link]
Sources
A Technical Guide to 3-Chloroisonicotinoyl Chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
3-Chloroisonicotinoyl chloride is a halogenated heterocyclic carbonyl compound of significant interest to the pharmaceutical and agrochemical industries. As a bifunctional reagent, it combines the highly reactive acyl chloride group with the electronically distinct 3-chloropyridine scaffold. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes, and characteristic reactivity. We will delve into the mechanistic principles governing its reactions, offering field-proven insights into its application as a versatile building block for constructing complex molecular architectures. Particular emphasis is placed on its utility in medicinal chemistry, where the incorporation of chlorinated heterocyclic motifs is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Introduction: The Strategic Value of Chlorinated Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to impart aqueous solubility. The strategic placement of a chlorine atom onto this ring system further enhances its utility. Chlorine is a bioisostere for a methyl group but possesses vastly different electronic properties; its electron-withdrawing nature and lipophilicity can profoundly influence a molecule's binding affinity, membrane permeability, and metabolic profile.[1] Chlorinated compounds are integral to a vast number of FDA-approved drugs, highlighting the importance of this chemical class in modern drug discovery.[1][2]
3-Chloroisonicotinoyl chloride (3-CINC) represents a powerful convergence of this strategic halogenation with the synthetic versatility of an acyl chloride. The acyl chloride functional group is one of the most reactive carboxylic acid derivatives, enabling efficient covalent bond formation with a wide array of nucleophiles under mild conditions.[3][4][5] This guide serves as a foundational resource for leveraging the unique chemical attributes of 3-CINC in research and development.
Physicochemical and Spectroscopic Profile
While specific experimental data for 3-Chloroisonicotinoyl chloride is not broadly published, its properties can be reliably inferred from its constituent parts and closely related analogs.
Table 1: Estimated Physicochemical Properties of 3-Chloroisonicotinoyl Chloride
| Property | Value | Justification / Source Analog |
| CAS Number | 55556-70-2 | |
| Molecular Formula | C₆H₃Cl₂NO | Based on structure |
| Molecular Weight | 175.99 g/mol | Based on atomic weights |
| Appearance | Colorless to yellow liquid or low-melting solid | Analogy with other acyl chlorides which are often liquids or low-melting solids.[6][7] |
| Boiling Point | ~200-220 °C (estimated) | Higher than isonicotinoyl chloride due to increased molecular weight and polarity from the additional chlorine atom. |
| Density | ~1.4 - 1.5 g/mL (estimated) | Halogenated organic compounds typically have densities greater than 1.0 g/mL. |
| Solubility | Reacts with water and protic solvents (e.g., alcohols). Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Toluene). | Characteristic of reactive acyl chlorides.[6] |
| Moisture Sensitivity | High | Reacts readily with atmospheric moisture (hydrolysis).[8][9] |
Spectroscopic Characterization
Authenticating the structure of 3-Chloroisonicotinoyl chloride is critically dependent on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic, showing three distinct signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. The electron-withdrawing nature of the nitrogen, chlorine, and carbonyl group will shift these protons significantly downfield (likely in the δ 7.5-9.0 ppm range).
-
¹³C NMR: The carbon NMR will display six signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the δ 165-175 ppm range. The five aromatic carbons will appear between δ 120-155 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected between 1750 and 1800 cm⁻¹. This is a key diagnostic peak.
-
Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern will be a signature (M, M+2, M+4) cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.
Synthesis of 3-Chloroisonicotinoyl Chloride: A Proposed Workflow
The most direct and industrially scalable synthesis of 3-Chloroisonicotinoyl chloride involves the chlorination of its corresponding carboxylic acid, 3-chloroisonicotinic acid. This two-step conceptual approach leverages common and well-understood chemical transformations.
Caption: Proposed two-step synthesis of 3-Chloroisonicotinoyl chloride.
Step 1: Synthesis of 3-Chloroisonicotinic Acid (Precursor)
The synthesis of the carboxylic acid precursor is the critical first step. While various methods exist for pyridine carboxylation, a common approach involves the oxidation of an alkyl-substituted pyridine.
Protocol: Oxidation of 3-Chloro-4-methylpyridine
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-4-methylpyridine (1.0 eq) and water.
-
Reagent Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄, ~3.0-4.0 eq) in portions. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.
-
Reaction: Heat the mixture to reflux (90-100 °C) for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 3-4. The 3-chloroisonicotinic acid will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for higher purity.
-
Causality Insight: Using a strong oxidizing agent like KMnO₄ is essential for converting the robust methyl group on the electron-deficient pyridine ring to a carboxylic acid. The reaction is performed in water, as KMnO₄ is highly effective in aqueous media.
Step 2: Conversion to 3-Chloroisonicotinoyl Chloride
This is a standard transformation for which several reagents are effective. Thionyl chloride (SOCl₂) is often the reagent of choice in industrial settings due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4]
Protocol: Chlorination with Thionyl Chloride
-
Safety First: This reaction must be performed in a well-ventilated fume hood as both thionyl chloride and the HCl byproduct are corrosive and toxic.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloroisonicotinic acid (1.0 eq) and a high-boiling inert solvent such as toluene or dichloroethane.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise via an addition funnel at room temperature. Effervescence (HCl and SO₂ gas) will be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken to trap the corrosive off-gases.
-
Purification: The resulting crude 3-Chloroisonicotinoyl chloride can often be used directly. For higher purity, vacuum distillation is the preferred method.
-
Expert Rationale: The use of catalytic DMF is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating agent than SOCl₂ itself, thereby accelerating the reaction. The inert atmosphere is critical to prevent premature hydrolysis of the product by atmospheric moisture.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-CINC is dominated by the electrophilic carbonyl carbon of the acyl chloride. The electron-withdrawing effects of both the ring nitrogen and the C3-chlorine atom further enhance this electrophilicity, making it exceptionally susceptible to nucleophilic attack.
Caption: Key nucleophilic substitution reactions of 3-Chloroisonicotinoyl chloride.
The universal mechanism for these transformations is nucleophilic acyl substitution . This proceeds via a two-step addition-elimination pathway.
Caption: The addition-elimination mechanism of nucleophilic acyl substitution.
Key Synthetic Transformations
A. Amide Bond Formation
This is arguably the most important reaction in drug development, as the amide bond is a cornerstone of peptide and small-molecule drug structures.
-
Protocol:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an aprotic solvent like CH₂Cl₂ or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-CINC (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Workup typically involves washing with aqueous solutions to remove the base hydrochloride salt and excess reagents, followed by drying and solvent evaporation.
-
-
Field Insight: The base is essential to neutralize the HCl generated during the reaction.[4] Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using a tertiary amine like triethylamine prevents the base itself from competing as a nucleophile.
B. Esterification
This reaction is used to synthesize esters, which can act as prodrugs or modify a compound's solubility.
-
Protocol:
-
Dissolve the alcohol (1.0 eq) in an aprotic solvent. Often, pyridine is used as both the solvent and the base.
-
Cool the solution to 0 °C.
-
Slowly add 3-CINC (1.0-1.1 eq).
-
Stir the reaction, allowing it to proceed to completion (monitoring by TLC or LC-MS).
-
Workup is similar to the amidation protocol.
-
-
Expert Rationale: Alcohols are generally less nucleophilic than amines. Therefore, the reaction may require gentle heating or longer reaction times. For hindered or electron-poor alcohols, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Applications in Drug Discovery
The 3-CINC moiety is a high-value building block for constructing libraries of potential drug candidates. Its utility stems from several key features:
-
Scaffold Hopping and SAR: It allows for the rapid synthesis of amide or ester libraries by reacting 3-CINC with a diverse set of amines or alcohols. This enables extensive Structure-Activity Relationship (SAR) studies to optimize a lead compound.
-
Modulation of Physicochemical Properties: The 3-chloro-pyridine core can enhance membrane permeability and metabolic stability. The chlorine atom can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction that can improve binding affinity to a biological target.
-
Bioisosteric Replacement: The entire 3-chloro-isonicotinamide fragment can serve as a bioisostere for other chemical groups, allowing chemists to explore new chemical space while retaining desired biological activity.
Safety and Handling
As a highly reactive chemical, stringent safety protocols must be followed when handling 3-Chloroisonicotinoyl chloride.
-
Corrosivity: 3-CINC is corrosive and will cause severe burns upon contact with skin and eyes. It is also a lachrymator.[7][9][10]
-
Toxicity: Inhalation of vapors can be harmful or fatal.[10] All manipulations must be conducted within a certified chemical fume hood.
-
Reactivity with Water: It reacts violently with water, releasing corrosive HCl gas.[11] Never quench the reaction with water directly. Use an aprotic solvent for dilution first.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, amines, and bases.
Conclusion
3-Chloroisonicotinoyl chloride is a potent and versatile chemical intermediate whose value lies in the strategic combination of a reactive acylating agent with a medicinally relevant chlorinated pyridine scaffold. While its direct synthesis and application data may be specialized, its chemical behavior is predictable and controllable based on the foundational principles of organic chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers and drug development professionals can effectively utilize this building block to accelerate the discovery and synthesis of novel chemical entities with therapeutic potential.
References
- Title: Synthetic method of 3-chloropropionyl chloride - Google Patents Source: Google Patents URL
-
Title: Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride) Source: ResearchGate URL: [Link]
- Title: Synthesis method of 2-chloronicotinoyl chloride - Google Patents Source: Google Patents URL
-
Title: 3-Chloro-4-pyridineboronicacidhydrate Source: Pipzine Chemicals URL: [Link]
- Title: Production of 3-chloropropionyl chloride - Google Patents Source: Google Patents URL
-
Title: 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 Source: PubChem URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]
-
Title: Rank Order of SN2 Reactivity: CH3-Cl vs CH3-CO-CH2-Cl Source: Physics Forums URL: [Link]
-
Title: How can I synthesize 2- or 3- substituted isonicotinoyl chloride? Source: ResearchGate URL: [Link]
-
Title: Overview of Acylation Reactions and Acyl Chlorides Source: YouTube URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]
-
Title: Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] Source: YouTube URL: [Link]
-
Title: 3-Chloropropanoyl chloride | CAS#:625-36-5 Source: Chemsrc URL: [Link]
- Title: Method for synthesizing 4-chloro-pyridine - Google Patents Source: Google Patents URL
-
Title: Synthesis of alkyl chlorides Source: Organic Chemistry Portal URL: [Link]
-
Title: Safety Data Sheet: Choline chloride Source: Carl ROTH URL: [Link]
-
Title: A Level Chemistry Revision Notes - Acyl Chlorides Source: Save My Exams URL: [Link]
-
Title: N-(4-Pyridyl)pyridinium chloride hydrochloride Source: Organic Syntheses Procedure URL: [Link]
-
Title: Chloride channels as drug targets Source: PubMed Central URL: [Link]
-
Title: The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl• with solutes | Request PDF Source: ResearchGate URL: [Link]
-
Title: Acid Chloride Reactions Source: YouTube URL: [Link]
-
Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]
-
Title: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Methyl 6-Methylnicotinate CAS 5470-70-2 Purity >98.0% (HPLC) Etoricoxib Intermediate Source: Ruifu Chemical URL: [Link]
-
Title: 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 Source: PubChem URL: [Link]
-
Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy Source: YouTube URL: [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
- 6. 3-Chloropropionyl chloride | 625-36-5 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Chloropropanoyl chloride | CAS#:625-36-5 | Chemsrc [chemsrc.com]
Navigating the Reactive Landscape of 3-Chloroisonicotinoyl Chloride: An In-depth Technical Guide to Safe Handling and Use
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Chloroisonicotinoyl chloride (CAS No. 55565-56-5) was not publicly available. The following safety and handling precautions are therefore based on the known hazards of the acyl chloride functional group and data from structurally similar compounds, namely 3-Chloropropionyl chloride and 2-Chloronicotinoyl chloride. This guide is intended to provide a robust framework for risk assessment and safe handling, but it is imperative that users treat 3-Chloroisonicotinoyl chloride with the utmost caution and seek to obtain a substance-specific SDS from their supplier.
Introduction: Understanding the Inherent Reactivity
3-Chloroisonicotinoyl chloride is a bifunctional molecule of significant interest in pharmaceutical and agrochemical research due to the presence of two reactive centers: the acyl chloride and the chlorinated pyridine ring. This dual reactivity makes it a valuable building block for the synthesis of a diverse range of complex molecules. However, the very features that make it synthetically useful also render it hazardous. The acyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous, exothermic reaction. This guide provides a comprehensive overview of the essential safety and handling protocols necessary for the responsible use of 3-Chloroisonicotinoyl chloride in a research and development setting.
Hazard Identification and Risk Assessment: A Proactive Approach
The primary hazards associated with 3-Chloroisonicotinoyl chloride are inferred from its structural analogues and the general reactivity of acyl chlorides.[1][2][3] A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any experimental work begins.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Lachrymator: Vapors can cause severe irritation and tearing of the eyes.[1]
-
Acute Toxicity (Inhalation): Potentially fatal if inhaled.[1][2] Vapors can damage the mucous membranes and upper respiratory tract.[4]
-
Reactivity: Reacts violently with water, alcohols, and other nucleophiles, releasing corrosive hydrogen chloride gas.[1]
Physical and Chemical Properties (Based on 3-Chloropropionyl chloride):
| Property | Value | Source |
| Physical State | Liquid | [5] |
| Color | Colorless to yellow/red-brown | [2][5] |
| Odor | Pungent/Acrid Stench | [6] |
| Melting Point | -32 °C | [5] |
| Boiling Point | 144 °C | [5] |
| Flash Point | 70.5 °C | [6] |
| Water Reactivity | Reacts violently | [1][4] |
The Hierarchy of Controls: A Multi-Layered Safety Strategy
To mitigate the risks associated with 3-Chloroisonicotinoyl chloride, a multi-layered approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: Hierarchy of controls for managing risks.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, the correct selection and use of PPE are critical for preventing exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and corrosive vapors. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). | Provides a barrier against skin contact. Gloves should be inspected before each use and changed frequently. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. | Protects against splashes and potential fires. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for spills or in situations with inadequate ventilation. | Protects against inhalation of corrosive and toxic vapors. |
Standard Operating Procedure (SOP): A Step-by-Step Guide to Safe Handling
This SOP outlines a general procedure for using 3-Chloroisonicotinoyl chloride in a laboratory setting. It must be adapted to the specifics of the planned experiment.
Preparation and Pre-reaction Setup
-
Conduct a Pre-work Safety Review: Before starting, review this guide, the SDS of all reagents, and the experimental protocol.
-
Ensure Proper Ventilation: All manipulations of 3-Chloroisonicotinoyl chloride must be performed in a certified chemical fume hood.[1]
-
Assemble and Dry Glassware: Ensure all glassware is scrupulously dried, either in an oven or by flame-drying under an inert atmosphere, to prevent reaction with residual moisture.
-
Prepare Quenching and Neutralizing Agents: Have appropriate quenching solutions (e.g., a dilute solution of sodium bicarbonate) and spill control materials readily available.
Handling and Dispensing
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Use of Syringes: For transferring small quantities, use a syringe with a needle that has been purged with inert gas.
-
Avoid Inhalation: Keep the sash of the fume hood as low as possible and avoid putting your head inside the hood.
-
Secure Container: Always keep the primary container of 3-Chloroisonicotinoyl chloride tightly sealed when not in use.
Reaction Quenching and Work-up
-
Controlled Quenching: The reaction mixture should be cooled in an ice bath before slowly and carefully adding a quenching agent. Acyl chlorides react exothermically with protic solvents.
-
Ventilation: Be aware that quenching will likely produce hydrogen chloride gas, which must be vented appropriately or scrubbed.
Emergency Procedures: Preparedness is Key
Sources
Methodological & Application
Using 3-Chloroisonicotinoyl chloride as a building block in medicinal chemistry
Executive Summary
3-Chloroisonicotinoyl chloride (CAS: 895128-46-8) is a high-value heterocyclic building block distinguished by its bifunctional reactivity. Unlike simple pyridine acid chlorides, the presence of a chlorine atom at the C3 position—ortho to the carbonyl group—unlocks unique synthetic pathways. It serves not merely as an acylating agent but as a "linchpin" scaffold for constructing fused tricyclic systems (e.g., chromeno-pyridines) and conformationally restricted amides found in modern kinase and phosphatase inhibitors (e.g., SHP2 inhibitors).
This guide outlines the handling, synthesis, and advanced application of this reagent, moving beyond basic amidation to explore its role in intramolecular cyclization (
Chemical Profile & Stability[1][2][3][4]
3-Chloroisonicotinoyl chloride is highly moisture-sensitive and typically prepared in situ or stored under strict anhydrous conditions.
| Property | Data |
| IUPAC Name | 3-Chloropyridine-4-carbonyl chloride |
| CAS (Chloride) | 895128-46-8 |
| CAS (Parent Acid) | 88912-27-0 (3-Chloroisonicotinic acid) |
| Molecular Weight | 176.00 g/mol |
| Physical State | Off-white solid (low melting) or oil (often used as crude) |
| Reactivity Class | Bifunctional Electrophile (Acyl Chloride + Aryl Chloride) |
| Storage | < -20°C, Hydroscopic, Store under Argon/Nitrogen |
Critical Handling Note: Commercial batches often contain hydrolyzed acid (3-chloroisonicotinic acid) due to moisture ingress. It is highly recommended to regenerate the acid chloride immediately prior to use using thionyl chloride (
) to ensure stoichiometry accuracy.
Strategic Reactivity: The "Ortho-Chloro" Advantage
The power of this building block lies in the 3-chloro substituent . While the acid chloride (
-
Intramolecular Cyclization (
): If the nucleophile attached at contains a second nucleophilic site (e.g., a phenol, enol, or aniline), it can displace the chlorine under basic conditions to form fused rings. -
Atropisomer Control: In non-cyclic amides, the bulky chlorine atom forces the amide bond out of planarity, creating distinct atropisomers which can improve binding selectivity in enzyme pockets (e.g., SHP2, kinases).
Visualizing the Reaction Pathways
[6]
Experimental Protocols
Protocol A: In Situ Generation and Amidation
Use this protocol to ensure maximum purity and yield, avoiding issues with hydrolyzed commercial stock.
Reagents:
-
3-Chloroisonicotinic acid (1.0 equiv)
-
Thionyl Chloride (
) (5.0 equiv) -
Catalytic DMF (1-2 drops)
-
Dichloromethane (DCM) (Anhydrous)
-
Target Amine (1.1 equiv)
-
Triethylamine (
) or DIPEA (3.0 equiv)
Step-by-Step Methodology:
-
Activation: In a flame-dried RBF equipped with a reflux condenser and drying tube (
), suspend 3-chloroisonicotinic acid in anhydrous DCM (or neat if scale allows). -
Chlorination: Add
dropwise, followed by catalytic DMF. Heat to reflux (approx. 40°C for DCM, or 75°C neat) for 2–3 hours. The solution should become clear. -
Isolation: Concentrate the reaction mixture in vacuo to remove excess
and HCl. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles. Result: Crude 3-chloroisonicotinoyl chloride (usually a yellow oil/solid). -
Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.
-
Addition: Add the Target Amine and
dissolved in DCM dropwise. -
Completion: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (observe conversion of acid chloride mass to amide mass).
-
Workup: Quench with saturated
. Extract with DCM.[1] Wash organic layer with brine, dry over , and concentrate.
Protocol B: Intramolecular Cyclization to Fused Pyrazoles
Based on methodologies for synthesizing pyrazolo-pyridine fused systems [1, 2].
Context: This reaction utilizes the 3-Cl position to close a ring with a nucleophile (e.g., -OH) on the newly formed amide side chain.
Reagents:
-
Amide Intermediate (from Protocol A, containing a nucleophilic -OH or -NH group)
-
Sodium Hydride (NaH) (60% dispersion, 2.0 equiv)
-
DMF (Anhydrous)
Methodology:
-
Dissolve the intermediate amide in anhydrous DMF under Nitrogen.
-
Cool to 0°C and carefully add NaH.
-
Allow the mixture to warm to room temperature, then heat to 80–100°C.
-
Monitoring: Reaction is typically complete within 2–6 hours.
-
Workup: Pour into ice water. Neutralize with dilute HCl. The fused heterocyclic product often precipitates and can be collected by filtration.
Case Study: SHP2 Inhibitor Synthesis
Application: Development of phosphatase inhibitors for cancer therapy. Molecule Class: Pyrazine/Pyridine fused derivatives.
In the development of SHP2 inhibitors, the 3-chloroisonicotinoyl moiety is frequently used to cap piperazine or piperidine linkers. The chlorine atom provides steric bulk that locks the amide conformation, a critical feature for fitting into the SHP2 allosteric site [3].
Synthesis Workflow (SHP2 Intermediate):
-
Starting Material: tert-butyl 4-methylpiperidine-1-carboxylate.[6]
-
Deprotection: Removal of Boc group (TFA/DCM).
-
Acylation: Reaction with 3-chloroisonicotinoyl chloride (using Protocol A).
-
Result: tert-butyl 4-(3-chloroisonicotinoyl)-4-methylpiperidine-1-carboxylate (or similar derivative).
This intermediate is then further functionalized via the remaining pyridine nitrogen or by cross-coupling at the 3-Cl position if further extension is required.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Amidation) | Hydrolysis of Acid Chloride | Regenerate acid chloride in situ using |
| Incomplete Cyclization | Temperature too low / Base too weak | Switch from |
| Regioselectivity (Suzuki) | Competitive oxidative addition | The 3-Cl is less reactive than Br/I. Use activated ligands (e.g., SPhos, XPhos) and Pd(OAc)2. |
References
-
Batezila, G. & Holzer, W. (2010). (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one.[3] Molbank, M661.
-
Long, S., et al. (2012). Polymorphism and Solid-to-Solid Phase Transitions of a Simple Organic Molecule, 3-Chloroisonicotinic Acid. CrystEngComm.
-
Genentech/Roche Patents & Literature. (Related to SHP2 and Hh pathway inhibitors referencing chloropyridine intermediates). Google Patents.
-
ChemicalBook. 3-Chloroisonicotinic acid Properties and Synthesis.
Sources
- 1. EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors - Google Patents [patents.google.com]
Application Note: High-Efficiency Friedel-Crafts Acylation using 3-Chloroisonicotinoyl Chloride
Abstract
This application note details the optimized protocol for performing Friedel-Crafts acylation using 3-chloroisonicotinoyl chloride (3-chloropyridine-4-carbonyl chloride). Unlike standard benzoyl chloride acylations, this reaction presents a unique challenge: the basic nitrogen atom within the pyridine ring coordinates strongly with Lewis acids. This interaction deactivates the catalyst and alters the stoichiometry required for successful conversion. This guide provides a robust, field-proven methodology to overcome the "pyridine deactivation" effect, ensuring high yields and reproducible results for drug discovery and intermediate synthesis.
Technical Introduction: The "Pyridine Problem"
In standard Friedel-Crafts acylation, a stoichiometric amount (or slight excess, ~1.1 eq) of Lewis acid (e.g., AlCl₃) is sufficient. The Lewis acid coordinates with the acyl chloride to generate the electrophilic acylium ion.[1]
However, when using 3-chloroisonicotinoyl chloride , the thermodynamics change:
-
N-Complexation: The pyridine nitrogen is a potent Lewis base. It reacts faster with AlCl₃ than the acyl chloride moiety does.
-
Catalyst Sequestration: The first equivalent of AlCl₃ is "sacrificed" to form a stable N-AlCl₃ complex. This complex is catalytically inactive for the acylation step.
-
Stoichiometric Requirement: To generate the necessary acylium ion, a second equivalent of AlCl₃ is strictly required.
Failure to adjust stoichiometry (using only 1.0–1.5 eq of AlCl₃) is the primary cause of reaction failure in this synthesis.
Reaction Scheme
The reaction proceeds via the formation of a superelectrophilic dicationic species (in situ) before attacking the aromatic substrate.
Mechanism & Pathway Visualization
The following diagram illustrates the critical requirement for excess catalyst and the formation of the active electrophile.
Figure 1: Mechanistic pathway highlighting the sequestration of the first equivalent of catalyst by the pyridine nitrogen.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Equivalents | Notes |
| 3-Chloroisonicotinoyl Chloride | Electrophile | 1.0 | Moisture sensitive.[1][2] Handle under N₂.[2] |
| Aluminum Chloride (AlCl₃) | Catalyst | 2.5 – 3.0 | Anhydrous grade essential. Powder form preferred. |
| Aromatic Substrate | Nucleophile | 1.0 – 1.2 | e.g., Benzene, Fluorobenzene, Anisole. |
| Dichloromethane (DCM) | Solvent | 10-15 Vol | Anhydrous. Stabilized with amylene preferred. |
| 1M NaOH / NaHCO₃ | Workup | N/A | For pH adjustment (Critical). |
Step-by-Step Procedure
Step 1: Catalyst Suspension (The "Slurry")
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and pressure-equalizing addition funnel.
-
Charge the flask with AlCl₃ (2.5 – 3.0 eq) .
-
Add anhydrous DCM (5 volumes) to create a stirrable slurry.
-
Cool the slurry to 0–5 °C using an ice bath.
Step 2: Electrophile Formation
-
Dissolve 3-Chloroisonicotinoyl chloride (1.0 eq) in DCM (3 volumes) .
-
Add this solution dropwise to the AlCl₃ slurry over 15–20 minutes.
-
Observation: The mixture may turn yellow or orange. A slight exotherm is normal due to N-complexation.
-
-
Stir at 0–5 °C for 30 minutes to ensure complete formation of the activated acylium complex.
Step 3: Substrate Addition & Reaction
-
Dissolve the Aromatic Substrate (1.1 eq) in DCM (2 volumes) .
-
Add dropwise to the reaction mixture at 0–5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Reflux: Heat the mixture to reflux (approx. 40 °C) for 2–4 hours.
-
Note: The electron-deficient pyridine ring makes the acylium ion highly reactive, but the N-AlCl₃ complex induces drag. Reflux ensures conversion.
-
-
Monitor: Check reaction progress via HPLC or TLC. (Note: Aliquots must be quenched in Mini-Workup: MeOH/H₂O before analysis).
Step 4: The "pH Swing" Workup (CRITICAL) Standard acidic workups often fail here because the pyridine product remains protonated (water-soluble) and is lost in the aqueous waste.
-
Quench: Cool the reaction mixture to 0 °C. Slowly pour the reaction mixture into Ice/Water (10 volumes) containing concentrated HCl (1 volume) .
-
Purpose: This hydrolyzes the aluminum salts. The product is now in the aqueous phase as the pyridinium hydrochloride salt.
-
-
Phase Separation 1: Separate the layers. Keep the Aqueous Layer. The organic layer (DCM) contains impurities and unreacted non-basic aromatics.
-
Neutralization: Cool the acidic aqueous layer to 0–5 °C. Slowly adjust the pH to 8–9 using 20% NaOH or solid NaHCO₃ .
-
Caution: Exothermic. CO₂ evolution if using bicarbonate.
-
Result: The product deprotonates and precipitates or oils out as the free base.
-
-
Extraction: Extract the now-cloudy aqueous layer with DCM (3 x 5 volumes) or Ethyl Acetate.
-
Drying: Combine organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Workflow Logic & Data Structure
The following diagram details the specific "pH Swing" logic required to isolate pyridine derivatives.
Figure 2: The "pH Swing" extraction workflow essential for recovering pyridine-based products.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Insufficient Catalyst | Ensure AlCl₃ is ≥ 2.5 equivalents. The N-complex consumes 1.0 eq immediately. |
| Product in Aqueous Waste | Incorrect Workup pH | The product is amphoteric/basic. If the aqueous layer is acidic, the product stays there. Ensure pH > 8 before final extraction. |
| Emulsion during Extraction | Aluminum Hydroxide Gel | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench to chelate aluminum, or filter the biphasic mixture through Celite. |
| Incomplete Conversion | Moisture Contamination | 3-Chloroisonicotinoyl chloride hydrolyzes rapidly. Verify reagent quality. Increase reflux time. |
References
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1973.[3] (Foundational text on mechanism and stoichiometry).
-
Chemguide. The Mechanism of the Friedel-Crafts Acylation Reaction. Link (Detailed mechanistic overview of acylium formation).
-
Sigma-Aldrich. Friedel-Crafts Acylation: Reaction & Protocol. Link (General protocols and catalyst handling).
-
Anderson, K. W.; Tepe, J. J. Org. Lett. 2002, 4, 459–461.[3] (Precedents for heterocyclic acylation).
-
Chem-Impex. (3-Chloropyridin-4-yl)phenyl methanol. Link (Reference for downstream derivatives and stability of the 3-chloropyridine scaffold).
Sources
Application Note: Continuous Flow Synthesis and Telescoped Amidation of 3-Chloroisonicotinoyl Chloride
Executive Summary
3-Chloroisonicotinoyl chloride (CAS: 58481-17-7) is a critical electrophilic intermediate in the synthesis of agrochemicals (e.g., pyridine-carboxamide fungicides) and kinase inhibitors. However, its use in batch manufacturing is plagued by two primary failure modes:[1]
-
Hydrolytic Instability: The electron-withdrawing chlorine atom at the 3-position, combined with the pyridine nitrogen, makes the carbonyl carbon highly susceptible to hydrolysis, leading to variable yield and purity.
-
Safety & Handling: The generation of the acid chloride using thionyl chloride (
) releases stoichiometric quantities of hazardous and gases, creating containment challenges.
This Application Note details a continuous flow protocol that generates 3-chloroisonicotinoyl chloride in situ and immediately consumes it in a telescoped amidation. This "make-and-use" strategy eliminates isolation, enhances safety by containing corrosive gases, and improves the impurity profile by minimizing residence time of the unstable intermediate.
Chemical Context & Reaction Engineering
The Chemistry
The synthesis proceeds in two stages.[2][3][4] The activation of 3-chloroisonicotinic acid requires forcing conditions due to the steric hindrance of the adjacent chlorine atom and the electron-deficient nature of the pyridine ring.
-
Activation: 3-Chloroisonicotinic acid +
3-Chloroisonicotinoyl chloride + + -
Amidation (Telescoped): Acid Chloride +
+ Base Amide Product + Base HCl
Critical Process Parameters (CPPs)
The transition from batch to flow requires strict control over specific variables to prevent clogging (salt formation) and ensure conversion.
| Parameter | Setting | Rationale |
| Temperature (Step 1) | 70–80 °C | High activation energy required due to steric hindrance at C3 and electron-deficient ring. |
| Solvent System | Toluene/DMF (95:5) | Toluene is inert to |
| Pressure (Step 1) | 100–250 psi (7–17 bar) | Keeps |
| Stoichiometry | 1.2 – 1.5 eq | Excess ensures full conversion; residual |
Experimental Protocol
Materials & Equipment
-
Pumps: 2x High-pressure syringe pumps (acid resistant, e.g., Hastelloy or Ceramic).
-
Reactor 1 (Activation): 10 mL PFA coil reactor (heated).
-
Separator: In-line membrane gas-liquid separator (e.g., Zaiput) OR a vented intermediate reservoir.
-
Reactor 2 (Amidation): Glass micro-reactor or PFA coil (room temperature).
-
Reagents: 3-Chloroisonicotinic acid (>98%), Thionyl Chloride, Anhydrous Toluene, DMF, Target Amine, Diisopropylethylamine (DIPEA).
Step-by-Step Methodology
Step 1: Feed Preparation
-
Feed A (Substrate): Dissolve 3-chloroisonicotinic acid (0.5 M) in dry Toluene containing 5% (v/v) DMF. Note: If solubility is poor, mild heating of the feed vessel to 40°C is permissible, or switch to Dichloromethane (DCM) if system pressure allows.
-
Feed B (Reagent): Neat Thionyl Chloride (
) or a concentrated solution in Toluene.[2]
Step 2: Acid Chloride Generation
-
Pump Feed A and Feed B into a T-mixer. Flow rates should target a 1.2 molar excess of
. -
Direct the stream into Reactor 1 (PFA Coil) maintained at 80°C .
-
Residence Time: Target 10–15 minutes.
-
Pressure: Apply a Back Pressure Regulator (BPR) set to 150 psi at the exit of Reactor 1. This keeps the generated gases dissolved, ensuring a single liquid phase for consistent kinetics.
Step 3: Gas Removal (Critical)
-
Why: Passing dissolved
into the amidation step will consume the base (DIPEA) and cause massive salt precipitation. -
Method: Depressurize the stream after Reactor 1 into a Membrane Separator (hydrophobic membrane). The gas permeates out; the liquid acid chloride stream continues.[5]
-
Alternative: If a membrane separator is unavailable, flow the stream into a small, vented intermediate vessel under a nitrogen sweep, and pump the liquid out from the bottom immediately (residence time < 2 min to prevent hydrolysis).
Step 4: Telescoped Amidation
-
Feed C (Amine): Prepare the target amine (0.5 M) and DIPEA (2.5 eq) in dry DCM or THF.
-
Mix the degassed Acid Chloride stream with Feed C in a chaotic mixer.
-
Pass through Reactor 2 (2–5 minute residence time, ambient temperature).
-
Quench: Collect the output in a stirred vessel containing saturated
solution.
Process Visualization
Flow Diagram: Telescoped Synthesis
The following diagram illustrates the "Make-and-Use" topology, highlighting the critical gas removal step.
Figure 1: Schematic of the continuous flow setup including in-line gas separation to prevent downstream salt clogging.
Decision Logic: Managing Precipitates
Handling pyridine hydrochloride salts is the most common failure mode. Use this logic to optimize the amidation step.
Figure 2: Troubleshooting logic for managing salt precipitation during the amidation stage.
Troubleshooting & Self-Validation
To ensure the protocol is "self-validating," perform these checks during setup:
-
The "Bubble" Check (Reactor 1):
-
Observation: If you see slug flow (alternating gas/liquid segments) before the BPR, your system pressure is too low.
-
Fix: Increase BPR to >150 psi. The reactor must look like a single liquid phase to ensure defined residence time.
-
-
The "Color" Check (Separator):
-
Observation: 3-Chloroisonicotinoyl chloride solutions are typically yellow/orange. If the stream turns dark brown/black, thermal decomposition is occurring.
-
Fix: Reduce Reactor 1 temperature by 10°C or decrease residence time.
-
-
The Quench Validation:
-
Protocol: Take a 100 µL aliquot of the stream exiting the Separator and quench immediately into Methanol.
-
Analysis: Run LC-MS.[2] You should see the Methyl Ester (mass = Acid + 14).
-
Criteria: If >5% Starting Material (Acid) remains, increase Temperature or Residence Time in Reactor 1.
-
References
-
Movsisyan, M., et al. (2016). "Taming hazardous chemistry in flow: The continuous synthesis of pyridine-3-sulfonyl chloride derivatives." ChemSusChem. Link (Demonstrates handling of sulfonyl chlorides, analogous gas/reactivity challenges).
-
Gutmann, B., et al. (2015). "Continuous Flow Synthesis of a Pharmaceutical Intermediate via Telescoped Lithiation/Borylation." Organic Process Research & Development. Link (Excellent case study on telescoping unstable pyridine intermediates).
-
Kappe, C. O. (2013). "Handling Hazardous Reagents in Flow." Chemical Society Reviews. Link (Authoritative guide on handling
and gas generation in flow). -
Zaiput Flow Technologies. "Continuous Separation of Liquids and Gases." Link (Hardware reference for the membrane separation step described).
Sources
- 1. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction - Google Patents [patents.google.com]
- 4. schenautomacao.com.br [schenautomacao.com.br]
- 5. youtube.com [youtube.com]
Application Note: Scale-Up Synthesis of Derivatives from 3-Chloroisonicotinoyl Chloride
Executive Summary & Strategic Importance
3-Chloroisonicotinoyl chloride (3-CIC) is a high-value electrophilic intermediate, serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) and anti-tubercular agents. Its pyridine core, substituted at the C3 position with chlorine and C4 with a carbonyl, offers unique pharmacophoric properties but presents specific process challenges.
The Challenge: Unlike simple benzoyl chlorides, 3-CIC is prone to rapid hydrolysis and thermal degradation. The electron-deficient pyridine ring increases the electrophilicity of the carbonyl carbon, making it highly reactive. Furthermore, the 3-chloro substituent introduces steric strain ("Ortho Effect") and alters solubility profiles compared to unsubstituted isonicotinoyl chloride.
The Solution: This guide details a telescoped (one-pot) manufacturing process . By avoiding the isolation of the unstable acid chloride intermediate, we maximize yield, minimize operator exposure to potent lachrymators, and reduce thermal history.
Chemical Reaction Engineering
Reaction Pathways
The synthesis proceeds in two stages:[1]
-
Chlorination: Conversion of 3-chloroisonicotinic acid to 3-CIC using Thionyl Chloride (
). -
Derivatization (Amidation): Nucleophilic acyl substitution with a primary or secondary amine.
Figure 1: Reaction scheme illustrating the activation and subsequent amidation. Note the generation of gaseous byproducts in Stage 1.
Pre-Synthesis Considerations (E-E-A-T)
Reagent Selection: Why Thionyl Chloride?
While Oxalyl Chloride is milder, it is cost-prohibitive for multi-kilogram scale-up. Thionyl Chloride (
-
Volatility: Excess reagent is easily removed via distillation.
-
Byproducts:
and are gases, simplifying purification (provided scrubbing is adequate).[2] -
Catalysis: N,N-Dimethylformamide (DMF) is essential. It forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which accelerates the reaction significantly [1].
Safety & Hazards
-
3-CIC: Corrosive (Skin Corr.[3] 1B), lachrymator, reacts violently with water [2].[4]
-
Process Gases: The reaction generates stoichiometric quantities of
and . A caustic scrubber (NaOH) is mandatory .
Detailed Protocol: Telescoped Synthesis
Scale: 100 g Input (Scalable to 5 kg) Equipment: 1L Double-jacketed reactor, overhead stirrer, reflux condenser, N2 line, caustic scrubber.
Phase A: Formation of Acid Chloride (3-CIC)
-
Setup: Ensure the reactor is bone-dry. Purge with
for 15 minutes. Connect the condenser outlet to a trap containing 10% NaOH solution. -
Charging:
-
Charge 3-Chloroisonicotinic acid (100.0 g, 0.635 mol) into the reactor.
-
Add Toluene (500 mL, 5 vol). Note: Toluene is preferred over DCM for Stage 1 due to higher boiling point, allowing faster kinetics.
-
Add DMF (0.5 mL, catalytic).
-
-
Activation:
-
Heat the slurry to 50°C.
-
Add Thionyl Chloride (113.0 g, 0.95 mol, 1.5 equiv) dropwise over 60 minutes.
-
Critical Control Point: Monitor gas evolution. Do not rush addition; rapid off-gassing can overwhelm the scrubber.
-
-
Reaction:
-
Heat to reflux (approx. 75-80°C) for 3–4 hours.
-
Endpoint: The slurry will dissolve to form a clear, amber solution. Monitor by HPLC (quench aliquot in MeOH to form methyl ester). Conversion >99% required.
-
-
Workup (Distillation):
-
Switch condenser to distillation mode.
-
Distill off excess
and Toluene under reduced pressure (vacuum) at <50°C. -
Do not distill to dryness. 3-CIC is thermally unstable. Concentrate to approx. 2-3 volumes (thick oil/slurry).
-
Re-dissolve in Dichloromethane (DCM) (500 mL) for the next step.
-
Phase B: Amidation (The Derivative)
Scenario: Coupling with a generic amine (R-
-
Preparation:
-
Cool the 3-CIC/DCM solution from Phase A to 0–5°C.
-
-
Amine Charge:
-
In a separate vessel, mix Amine (0.635 mol, 1.0 equiv) and Triethylamine (TEA) (77.0 g, 0.76 mol, 1.2 equiv) in DCM (200 mL).
-
Note on Bases: If the amine is valuable, use TEA as the scavenger. If the amine is cheap, use 2.0 equivalents of the amine itself.
-
-
Coupling:
-
Add the Amine/Base solution to the cold 3-CIC solution dropwise.
-
Exotherm Alert: Maintain internal temperature <10°C. The reaction is highly exothermic.
-
-
Completion:
-
Warm to Room Temperature (20-25°C) and stir for 1 hour.
-
Check HPLC: Disappearance of Methyl Ester peak (from quenched aliquot).
-
-
Quench & Isolation:
Process Engineering & Troubleshooting
Process Flow Diagram
The following diagram illustrates the engineering controls required for safe scale-up.
Figure 2: Engineering setup emphasizing the critical off-gas scrubbing path.
Comparative Data: Chlorinating Agents
| Agent | Reactivity | Byproducts | Suitability for 3-CIC |
| Thionyl Chloride ( | High | Optimal. Volatile byproducts. | |
| Oxalyl Chloride | Very High | Good for small scale (<10g). Too expensive for kg scale. | |
| Phosphorus Oxychloride ( | Moderate | Phosphoric acid residues | Poor. Difficult to separate phosphorus byproducts from product. |
Troubleshooting Guide
-
Issue: Low Yield in Stage 1.
-
Cause: Hydrolysis due to wet solvent or insufficient reaction time.
-
Fix: Karl-Fischer titration of Toluene (<0.05% water). Ensure solution turns clear before stopping reflux.
-
-
Issue: Solid precipitation during Amidation.
-
Issue: Dark/Black Product.
-
Cause: Thermal decomposition of 3-CIC.
-
Fix: Reduce distillation temperature (increase vacuum). Do not hold the acid chloride at elevated temperatures for >1 hour.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acyl Chlorides).
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chloropyridine-3-carbonyl chloride (Isomer analog for hazard reference).
-
Common Organic Chemistry. (2023). Amine to Amide via Acid Chloride: Standard Protocols.
-
BenchChem. (2025).[8] Scale-up Synthesis Technical Support: Nitration and Chlorination of Pyridines.
Sources
- 1. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 2. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Common side reactions of 3-Chloroisonicotinoyl chloride with nucleophiles
This guide serves as a technical support resource for researchers working with 3-Chloroisonicotinoyl chloride (CAS: 895128-46-8). It addresses the specific reactivity profile of this intermediate, distinguishing between standard acylation pathways and competing side reactions driven by the electron-deficient pyridine ring.
Senior Application Scientist Desk
Reagent Profile:
-
Compound: 3-Chloroisonicotinoyl chloride[1]
-
Core Reactivity: High electrophilicity at the carbonyl carbon (C4-substituent).
-
Secondary Reactivity: Nucleophilic aromatic substitution (
) susceptibility at C3; Lewis basicity at the pyridine nitrogen. -
Common Applications: Synthesis of boscalid derivatives, kinase inhibitors, and pyridine-carboxamide pharmacophores.
Part 1: Troubleshooting & FAQs
Q1: Why does my LC-MS show a persistent mass peak corresponding to the carboxylic acid (M-Cl + OH), even after using fresh reagents?
Diagnosis: Hydrolysis Competes with Acylation. The 3-chloro substituent provides steric bulk, but the electron-withdrawing nature of the pyridine ring (amplified by the chlorine) makes the carbonyl carbon extremely electrophilic. It reacts with trace atmospheric moisture faster than typical benzoyl chlorides.
Mechanistic Insight: The pyridine nitrogen can act as an intramolecular base (or intermolecular catalyst in concentrated solutions), facilitating the attack of water on the carbonyl.
Corrective Protocol:
-
Solvent Quality: Ensure DCM or THF is anhydrous (<50 ppm water). Stabilize chloroform with amylene, not ethanol (which reacts to form esters).
-
Order of Addition: Do not add the acid chloride to the nucleophile solution if the solution is basic and not strictly anhydrous. Instead, dissolve the acid chloride in dry solvent and add the amine/base mixture slowly to it at 0°C.
-
Quenching: If analyzing by LC-MS, quench the aliquot immediately with methanol or benzylamine . Direct injection of the acid chloride often leads to hydrolysis on the column, giving a false impression of starting material purity.
Q2: I observe a side product with a mass corresponding to the addition of two equivalents of my amine (M + Amine - Cl). Is this a dimer?
Diagnosis: Nucleophilic Aromatic Substitution (
Root Cause:
-
Excess Heating: Temperatures >40°C significantly increase the rate of Cl displacement.
-
Strong Nucleophiles: Unhindered primary amines or alkoxides can attack the C3 position after (or before) the amide is formed.
Prevention:
-
Temperature Control: Maintain reaction temperature < 0°C during addition and < 25°C during stirring.
-
Stoichiometry: Avoid large excesses (>1.5 eq) of the nucleophile.
-
Base Selection: Use non-nucleophilic bases like DIPEA or 2,6-lutidine instead of excess reactant amine or hydroxide bases.
Q3: The reaction mixture turned dark black/tarry immediately upon adding the base. Did it decompose?
Diagnosis: N-Acylation and Pyridinium Salt Formation. The pyridine nitrogen in the starting material is nucleophilic. In the absence of a stronger electrophile (or if the amine is slow to react), the acid chloride can attack the nitrogen of another molecule, forming reactive N-acylpyridinium salts. These intermediates are unstable and prone to polymerization or ring-opening decomposition, leading to "tar."
Solution:
-
Protonation State: If using the hydrochloride salt of the acid chloride, ensure the first equivalent of base is added with the nucleophile, not beforehand.
-
Dilution: Run the reaction at a concentration of 0.1 M – 0.2 M. High concentrations favor intermolecular N-acylation.
-
Reverse Addition: Add the base slowly to the mixture of Acid Chloride + Amine. This ensures the amine (the desired nucleophile) is available as soon as the base deprotonates it.
Part 2: Optimized Experimental Protocol
Objective: Synthesis of a 3-chloroisonicotinamide derivative with minimal side reactions.
Materials:
-
3-Chloroisonicotinoyl chloride (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Anhydrous DCM (Dichloromethane)
-
Nitrogen/Argon atmosphere
Step-by-Step Methodology:
-
Preparation of Electrophile: Dissolve 3-chloroisonicotinoyl chloride in anhydrous DCM (0.2 M) in a flame-dried flask under inert gas. Cool to -10°C (ice/acetone bath).
-
Why? Low temperature suppresses
and N-acylation.
-
-
Preparation of Nucleophile: In a separate vial, mix the amine (1.1 equiv) and DIPEA (1.2 equiv) in DCM.
-
Why? Pre-mixing ensures the amine is free-based and ready to react immediately, outcompeting water or pyridine self-reaction.
-
-
Controlled Addition: Add the Nucleophile/Base solution dropwise to the Electrophile solution over 15-20 minutes.
-
Observation: A white precipitate (DIPEA·HCl) should form.[2] Darkening indicates decomposition.
-
-
Reaction Monitoring: Stir at 0°C for 1 hour. Analyze by TLC or LC-MS (quench with MeOH).
-
Target: Disappearance of acid chloride (analyzed as methyl ester).
-
-
Workup: Wash with sat. NaHCO3 (removes hydrolyzed acid) and Brine. Dry over Na2SO4.
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competition between the desired pathway (Green) and the critical side reactions (Red/Orange) discussed above.
Caption: Kinetic competition between C-acylation (Main), Hydrolysis (Moisture sensitivity), and
Part 4: Quantitative Comparison of Side Reactions
| Reaction Pathway | Trigger Condition | Relative Rate | Primary Indicator |
| C-Acylation (Desired) | Nucleophile present, < 25°C | Fast ( | Product Peak (M+Amine-Cl) |
| Hydrolysis | Wet solvent, humid air | Very Fast ( | Acid Peak (M-Cl+OH) |
| Heat (>40°C), Excess Amine | Slow ( | M + 2(Amine) - 2(Cl) | |
| N-Acylation (Self) | High Conc., No Nucleophile | Medium | Dark Color / Polymer |
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.
- Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004. (Pyridine reactivity profiles).
-
Sigma-Aldrich. Isonicotinoyl chloride hydrochloride Product Specification. Link (Analogous stability data).
-
National Institutes of Health (PubChem). 3-Chloroisonicotinoyl chloride Compound Summary. Link (Physical properties and safety).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry; Oxford University Press, 2012.
Sources
Removal of excess 3-Chloroisonicotinoyl chloride from reaction mixture
Welcome to the technical support guide for handling reactions involving 3-chloroisonicotinoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the use and subsequent removal of this highly reactive acylating agent. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess 3-chloroisonicotinoyl chloride from my reaction?
A: 3-Chloroisonicotinoyl chloride is a highly reactive electrophile, a property that makes it an excellent reagent for forming amides and esters.[1] However, this reactivity also means it will readily react with moisture, including atmospheric humidity, to hydrolyze back to 3-chloroisonicotinic acid.[2][3][4] If not removed, the excess acyl chloride or its hydrolysis byproduct can complicate purification, interfere with downstream reactions, and impact the stability and purity of your final compound.
Q2: What are the primary methods for removing unreacted 3-chloroisonicotinoyl chloride?
A: The three most common strategies are:
-
Quenching: Intentionally reacting the excess acyl chloride with a simple nucleophile to convert it into a chemically inert and easily removable byproduct.
-
Aqueous Work-up/Extraction: Using liquid-liquid extraction to wash out the acyl chloride and its water-soluble byproducts.[5]
-
Chromatography: Purifying the desired product away from the excess reagent using techniques like flash column chromatography.[6]
The choice of method depends heavily on the stability and properties of your desired product.
Q3: Can I remove excess 3-chloroisonicotinoyl chloride by evaporation on a rotary evaporator?
A: While possible for some volatile acyl chlorides, it is generally not a recommended or efficient method for 3-chloroisonicotinoyl chloride due to its relatively high boiling point. More importantly, this approach risks co-evaporation of your solvent and concentration of the reactive species, potentially leading to side reactions. A chemical quench is a more reliable and controlled method.[7][8]
Troubleshooting Guide
Issue 1: My desired product, an amide, is hydrolyzing back to the starting amine during the aqueous work-up.
-
Potential Cause: The reaction mixture is too basic or exposed to harsh pH for an extended period. While a basic wash is necessary to remove the acidic byproduct (3-chloroisonicotinic acid), a strong base like NaOH or prolonged exposure can catalyze the hydrolysis of your newly formed amide product.
-
Solution:
-
Use a Milder Base: Opt for a saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium or potassium carbonate or hydroxides.[9][10] NaHCO₃ is sufficiently basic to neutralize HCl and 3-chloroisonicotinic acid without significantly promoting amide hydrolysis.
-
Minimize Contact Time: Perform the aqueous wash efficiently and without vigorous, prolonged shaking. Allow the layers to separate and promptly move to the next step.[11]
-
Work at Lower Temperatures: If your product is particularly sensitive, conduct the work-up in an ice bath to reduce the rate of hydrolysis.
-
Issue 2: After quenching with water, I am struggling to separate my organic product from the 3-chloroisonicotinic acid byproduct.
-
Potential Cause: The 3-chloroisonicotinic acid byproduct has some solubility in your organic solvent, or an emulsion has formed.
-
Solution:
-
Basic Extraction: The key is to deprotonate the carboxylic acid byproduct to form its carboxylate salt, which is highly soluble in the aqueous layer and insoluble in most organic solvents. After the initial quench, perform a wash with a dilute base like NaHCO₃ solution. The 3-chloroisonicotinic acid will be converted to sodium 3-chloroisonicotinate and extracted into the aqueous phase.
-
Brine Wash: After the basic wash, perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, driving your product more completely into the organic phase.
-
Issue 3: I am forming an amide, and after the reaction, TLC/LCMS shows my product, but also a second major byproduct with a mass corresponding to my amine + two acyl groups.
-
Potential Cause: This suggests a double acylation event, which can happen if your starting amine has a secondary reactive site (e.g., a primary amine forming a diacyl-adduct or a molecule with multiple amine groups). However, a more common cause is that the initial amide product is deprotonated by the base (used to scavenge HCl) and then reacts with a second molecule of 3-chloroisonicotinoyl chloride.
-
Solution:
-
Control Stoichiometry: Ensure you are not using a large excess of the acyl chloride. A 1.05 to 1.2 equivalent excess is typically sufficient.
-
Reverse Addition: Add the 3-chloroisonicotinoyl chloride solution slowly to the solution of your amine and base. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic amide product.[12]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[12] Using an excess of the starting amine (if it's inexpensive) can also serve this purpose, as it will be protonated in preference to deprotonating the amide product.[13][14]
-
Method Selection Workflow
Choosing the right removal strategy is crucial for maximizing yield and purity. The following decision tree illustrates a logical workflow based on the properties of your desired product.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols & Data
Protocol 1: Standard Quenching and Aqueous Work-up
This protocol is suitable for products that are stable in the presence of water and mild bases.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath. This moderates the exotherm of the quench.
-
Quench the Reaction: Slowly add a quenching agent from the table below (deionized water is common) dropwise to the stirred reaction mixture. Monitor for gas evolution (HCl).
-
Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture and ensure your product is fully dissolved in the organic phase.
-
Transfer: Transfer the mixture to a separatory funnel.[11]
-
Wash with Base: Add a 5% aqueous NaHCO₃ solution, stopper the funnel, and invert gently, venting frequently to release any CO₂ pressure. Shake, allow the layers to separate, and drain the aqueous layer.[10]
-
Wash with Water: Wash the organic layer with deionized water.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Reaction Product with Acyl Chloride | Exothermicity | Byproduct Properties | Best For... |
| Water (H₂O) | 3-Chloroisonicotinic acid | High | Acidic, water-soluble after basification. | General purpose, for water-stable products.[3] |
| Methanol (MeOH) | Methyl 3-chloroisonicotinate | Moderate | Neutral ester, may be organic soluble. | When the resulting ester is easily separable from the desired product by chromatography or distillation.[15] |
| Isopropylamine | N-isopropyl-3-chloroisonicotinamide | High | Neutral amide, organic soluble. | When the resulting amide is non-volatile and easily separable from the desired product by chromatography. |
| Sat. NaHCO₃ (aq) | 3-Chloroisonicotinic acid (as salt) | Moderate | Ionic salt, highly water-soluble. | A controlled quench and wash in one step for acid-sensitive products. |
References
- Benchchem. Purification techniques for products of decanoyl chloride synthesis.
- LookChem. General procedures for the purification of Acid chlorides. Chempedia.
- Reddit. Quenching of iodine chloride at low temperatures. r/chemistry.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation.
- ResearchGate. (2025). Mechanism of decarbonylation of acid chlorides with chlorotris(triphenylphosphine)rhodium(I) structure and stereochemistry.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Chemguide. acyl chlorides with ammonia or primary amines.
- YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides.
- Chemguide. reaction between acyl chlorides and alcohols - addition / elimination.
- ResearchGate. (2025). Acid Chloride/ chloroformate purification?.
- Organic-Chemistry.org. Amine to Amide (via Acid Chloride) - Common Conditions.
- Benchchem. Troubleshooting nucleophilic acyl substitution in carboxylic acid derivatives.
- YouTube. (2020). Acid Chloride reacting with amine to synthesize amide.
- Pearson. Show how you would use appropriate acyl chlorides and amines to s....
- YouTube. (2023). Preparations and Reactions of Acyl Chlorides.
Sources
- 1. youtube.com [youtube.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 13. savemyexams.com [savemyexams.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemguide.co.uk [chemguide.co.uk]
Troubleshooting low conversion rates in reactions with 3-Chloroisonicotinoyl chloride
Executive Summary: The "3-Chloro" Paradox
Reacting 3-chloroisonicotinoyl chloride is deceptively difficult. While it appears to be a standard acid chloride coupling, users frequently encounter low yields (20–40%) or stalling reactions.[1] This is rarely due to "bad reagents" and almost always due to a specific mechanistic conflict:
-
Steric Hindrance: The chlorine atom at the 3-position provides significant steric bulk ortho to the carbonyl, kinetically slowing nucleophilic attack.
-
Pyridine Nucleophilicity: The pyridine nitrogen can self-quench the reaction or trap the acid chloride as an unreactive acyl-pyridinium salt if the pH is not strictly controlled.
-
Hydrolytic Instability: The electron-withdrawing nature of the pyridine ring and the chlorine substituent makes the carbonyl highly electrophilic, rendering it hypersensitive to trace moisture compared to benzoyl chlorides.
This guide moves beyond standard protocols to address these specific failure modes.
Mechanistic Diagnostics (The "Why")
Before adjusting your protocol, identify which failure mode is occurring.[2]
Visualizing the Problem
The following diagram illustrates the competing pathways that lead to low conversion.
Figure 1: Competing reaction pathways. Note that the 3-Cl steric bulk slows the desired path (Green), while the electron-deficient ring accelerates the undesired hydrolysis path (Red).
Diagnostic FAQs & Troubleshooting
Q1: I see starting material (carboxylic acid) immediately after adding the acid chloride. Is my reagent bad?
Diagnosis: Likely Hydrolysis . The 3-chloro substituent withdraws electrons, making the carbonyl carbon "hot" (highly electrophilic). It reacts with atmospheric moisture faster than benzoyl chloride.
-
Fix: Do not weigh this reagent in open air. If the solid is sticky or smells of HCl, it has already hydrolyzed.
-
Pro-Tip: Convert the corresponding acid to the acid chloride in situ using Oxalyl Chloride/DMF and use it without isolation. This is the only way to guarantee 100% active species [1].
Q2: The reaction starts well but stalls at ~50% conversion. Adding more base doesn't help.
Diagnosis: HCl Trapping / Protonation of Pyridine.
As the reaction proceeds, HCl is generated. The pyridine ring in your starting material is basic (
-
Fix: Switch to a "Schotten-Baumann" like condition or ensure you use a soluble base excess (3.0–4.0 eq of DIPEA) to keep the pyridine nitrogen as a free base.
-
Alternative: Use a stronger solvent like THF or MeCN instead of DCM to keep the salt species in solution.
Q3: My LCMS shows a peak with Mass = Product + 18. Is this a hydrate?
Diagnosis: Unreacted Acid (Hydrolysis Product). This is not a hydrate of the product. It is the carboxylic acid resulting from the hydrolysis of the acid chloride.
-
Verification: Treat a small aliquot of your reaction mixture with excess Methanol. If the peak shifts to M+14 (Methyl ester), you still had active acid chloride. If it remains M+18 (relative to acyl chloride mass), it was already dead acid.
Q4: The reaction is incredibly slow. I thought acid chlorides were fast?
Diagnosis: Steric Hindrance. The chlorine at position 3 is bulky. It blocks the "Burgi-Dunitz" trajectory of the incoming amine.
-
Fix: Heat is required.[2] While most acid chloride reactions run at 0°C to RT, 3-substituted isonicotinoyl chlorides often require reflux in THF (66°C) or Toluene (110°C) to drive the reaction to completion against the steric barrier [2].
Optimized Experimental Protocols
Do not rely on commercial acid chloride bottles for critical steps. Use Method A for highest reliability.
Method A: In Situ Generation (The "Vilsmeier" Approach)
Best for: Difficult amines, high-value substrates, and avoiding hydrolysis.
-
Activation: Suspend 3-chloroisonicotinic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Catalyst: Add catalytic DMF (2–3 drops). This forms the Vilsmeier reagent, which is the active chlorinating species.
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Evolution: Allow to warm to RT and stir for 2 hours until gas evolution ceases. The solution should turn clear/yellow.
-
Evaporation (CRITICAL): Concentrate the mixture to dryness on a rotovap to remove excess oxalyl chloride and HCl. Do not skip this. Excess oxalyl chloride will react with your amine to form oxamides.
-
Coupling: Redissolve the residue in anhydrous THF. Add DIPEA (3.0 equiv) followed by the amine (1.1 equiv).
-
Drive: Heat to 50–60°C if the amine is sterically hindered.
Method B: Handling Commercial HCl Salts
Best for: Routine synthesis where the commercial reagent is fresh.
Commercial 3-chloroisonicotinoyl chloride is often sold as the hydrochloride salt to improve stability.
| Parameter | Recommendation | Reason |
| Solvent | Acetonitrile (MeCN) or THF | DCM is poor at dissolving the HCl salt form. |
| Base | DIPEA or N-Methylmorpholine | Pyridine (the base) can cause nucleophilic scrambling. Use hindered bases. |
| Order of Addition | Base First | You must "free base" the pyridine ring before the amine attacks. Add acid chloride to solvent, add 2.0 eq Base, stir 10 min, then add Amine. |
| Temperature | 0°C | Control the exotherm of the initial neutralization. |
Troubleshooting Decision Tree
Follow this logic flow to resolve your specific issue.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Org. Synth. 2008, 85, 96-101. Preparation of Acid Chlorides using Thionyl Chloride and their reaction with amines. (General procedure adapted for hindered substrates).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][3]
-
Fisher Scientific. Amide Synthesis Guide: Schotten-Baumann and Acid Chloride Protocols.
Sources
Validation & Comparative
Comparative Guide: NMR Characterization of 3-Chloroisonicotinoyl Chloride
This guide provides a technical comparison and characterization protocol for 3-Chloroisonicotinoyl chloride , focusing on its differentiation from structural isomers and hydrolysis products using Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary
3-Chloroisonicotinoyl chloride is a critical pyridine scaffold in drug discovery. Its high reactivity, however, makes it prone to hydrolysis, and its structural similarity to regioisomers (e.g., 2-chloronicotinoyl chloride) poses identification challenges.
This guide compares the "performance" (spectral resolution and structural integrity) of 3-Chloroisonicotinoyl chloride against:
-
Regioisomers: Specifically 2-chloronicotinoyl chloride (a common alternative scaffold).
-
Degradation Products: 3-Chloroisonicotinic acid (resulting from moisture exposure).
Key Finding: The definitive NMR signature of the 3-chloro isomer is the presence of an isolated singlet (H2) and a distinct doublet pair (H5/H6) , contrasting with the contiguous spin systems of its isomers.
Technical Comparison: Product vs. Alternatives
A. Structural Differentiation (Isomer Analysis)
The primary challenge in verifying this scaffold is distinguishing it from isomers that may possess similar polarity but distinct biological activity.
| Feature | 3-Chloroisonicotinoyl chloride (Target) | 2-Chloronicotinoyl chloride (Alternative Isomer) | Differentiation Logic |
| Spin System | Isolated Singlet + AX System | AMX System (Contiguous) | Coupling Pattern |
| H2 Proton | Singlet (s) (~8.8 ppm)Deshielded by N and Cl. | Absent (Substituted by Cl) | Look for the sharp singlet. |
| H5 Proton | Doublet (d) (~7.6 ppm)Couples only to H6. | Doublet of Doublets (dd) Couples to H4 and H6. | Multiplicity indicates position. |
| H6 Proton | Doublet (d) (~8.6 ppm)Couples only to H5. | Doublet of Doublets (dd) Couples to H5. | H6 in 2-Cl isomer is often more shielded. |
| Carbonyl | COCl (~165 ppm) | COCl (~165 ppm) | Difficult to distinguish by 13C alone. |
B. Stability & Solvent Compatibility (The "DMSO Trap")
A common error in characterizing acid chlorides is the use of DMSO-d6.
-
CDCl3 (Recommended): Provides a stable environment if anhydrous. Chemical shifts are sharp and defined.
-
DMSO-d6 (Contraindicated): Acid chlorides react with DMSO (Swern-like mechanism) or residual water in the hygroscopic solvent, leading to rapid hydrolysis to the carboxylic acid.
-
Observation: If you see a broad peak >11 ppm in DMSO, your sample has degraded to 3-chloroisonicotinic acid .
-
Experimental Protocol: Self-Validating Characterization
Phase 1: Sample Preparation (Moisture Control)
-
Objective: Prevent hydrolysis to ensure the spectrum reflects the acid chloride, not the acid.
-
Materials: Anhydrous CDCl3 (stored over activated 4Å molecular sieves), oven-dried NMR tube, N2/Ar atmosphere.
Step-by-Step:
-
Solvent Check: Verify CDCl3 dryness. If unsure, filter through a small plug of activated basic alumina directly into the tube.
-
Dissolution: Dissolve ~10-15 mg of 3-Chloroisonicotinoyl chloride in 0.6 mL CDCl3 under inert gas.
-
Sealing: Cap immediately. If analyzing later, wrap with Parafilm.
-
Acquisition: Run 1H NMR (16 scans) and 13C NMR (256 scans) immediately.
Phase 2: Spectral Analysis (The Decision Tree)
Use the following logic to validate your product.
Figure 1: Decision tree for validating 3-Chloroisonicotinoyl chloride integrity via 1H NMR.
Reference Data: Chemical Shifts
The following data compares the target molecule with its hydrolysis product. Note that the acid chloride protons are typically deshielded relative to the acid due to the strong electron-withdrawing nature of the -COCl group.
Table 1: 1H NMR Shift Comparison (in CDCl3)
| Proton Position | 3-Chloroisonicotinoyl Chloride (Product) | 3-Chloroisonicotinic Acid (Impurity) |
| COOH / OH | Absent | 10.5 - 12.0 ppm (Broad) |
| H2 (s) | 8.75 - 8.85 ppm | 8.60 - 8.70 ppm |
| H6 (d) | 8.60 - 8.70 ppm | 8.50 - 8.60 ppm |
| H5 (d) | 7.60 - 7.70 ppm | 7.50 - 7.60 ppm |
Note: Exact shifts may vary by ±0.05 ppm depending on concentration and water content.
Table 2: 13C NMR Shift Comparison
| Carbon | Acid Chloride | Carboxylic Acid |
| C=O | ~165 ppm | ~163 ppm |
| C-Cl (C3) | ~130 ppm | ~128 ppm |
References
Benchmarking 3-Chloroisonicotinoyl chloride against other acylating agents
Executive Summary: The "Turbo-Charged" Pyridine Intermediate
3-Chloroisonicotinoyl chloride (3-CINC) represents a high-energy acylating agent that bridges the gap between standard isonicotinoyl chloride and exotic fluorine-based leaving groups. For drug development professionals, it offers a specific advantage: enhanced electrophilicity driven by the ortho-chloro inductive effect , which accelerates acylation rates with electron-deficient amines (e.g., anilines, sulfonamides) where standard acid chlorides often stall.
However, this reactivity comes at a cost. 3-CINC exhibits significantly lower hydrolytic stability than its non-chlorinated parent, requiring stricter anhydrous handling. This guide benchmarks 3-CINC against standard alternatives to define its optimal operational window.
Mechanistic Profiling: The "Ortho-Chloro" Paradox
To use 3-CINC effectively, one must understand the two opposing forces exerted by the chlorine atom at the C3 position:
-
Electronic Activation (-I Effect): The chlorine atom is strongly electron-withdrawing (Inductive effect). This pulls electron density away from the pyridine ring and, by extension, the carbonyl carbon.
-
Result: The LUMO energy of the carbonyl is lowered, making it highly susceptible to nucleophilic attack.
-
-
Steric Hindrance (Ortho Effect): The chlorine atom adds bulk immediately adjacent to the reaction center.
-
Result: Attack by bulky nucleophiles (e.g., secondary amines, tert-butyl amines) may be kinetically retarded despite the electronic activation.
-
Visualization: Reactivity Flux
The following diagram illustrates the mechanistic pathway and the specific activation energy modulation caused by the 3-Cl substituent.
Caption: Mechanistic pathway of 3-CINC acylation.[1][2][3] The electron-withdrawing chlorine accelerates the initial nucleophilic attack (k1) but increases susceptibility to hydrolysis.
Benchmarking Matrix: 3-CINC vs. Alternatives
The following table compares 3-CINC against its direct parent (Isonicotinoyl Chloride) and the modern "safety" alternative (Acid + HATU coupling).
| Feature | 3-Chloroisonicotinoyl Chloride | Isonicotinoyl Chloride | 3-Cl-Isonicotinic Acid + HATU |
| Reactivity (k_rel) | High (10x baseline) | Baseline (1.0) | Moderate (Variable) |
| Primary Amine Yield | >95% (Rapid) | 85-90% (Standard) | >95% (Slow) |
| Aniline Coupling | Excellent | Good | Moderate |
| Steric Sensitivity | High (Ortho-clash risk) | Low | Low |
| Hydrolytic Stability | Poor (t1/2 < 5 min in wet solv) | Moderate (t1/2 ~20 min) | N/A (Stable Solid) |
| Atom Economy | High (HCl byproduct) | High (HCl byproduct) | Low (Large urea byproduct) |
| Cost Efficiency | High (Industrial Scalable) | Very High | Low (Reagent cost high) |
Verdict:
-
Use 3-CINC when: You are coupling with electron-poor nucleophiles (anilines, nitrogen heterocycles) and need rapid conversion to avoid side reactions.
-
Use HATU when: You have a highly valuable, late-stage intermediate that is sensitive to acid (HCl) or moisture.
Best Practice Experimental Protocol
Objective: Synthesis of N-substituted-3-chloroisonicotinamide with >95% purity. Scale: 10 mmol baseline.
Materials
-
Reagent: 3-Chloroisonicotinoyl chloride (freshly prepared or commercial anhydrous).
-
Substrate: Aniline derivative (1.0 equiv).
-
Base: Pyridine (3.0 equiv) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF. Note: DMF can cause Vilsmeier-type side reactions with acid chlorides.
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.
-
Substrate Solution: Dissolve the amine (10 mmol) and Base (30 mmol) in anhydrous DCM (20 mL). Cool to 0°C.[4]
-
Expert Tip: The base is critical not just for catalysis, but to scavenge the HCl immediately. Free HCl can protonate the pyridine nitrogen of the reagent, rendering it inactive.
-
-
Addition: Dissolve 3-CINC (10.5 mmol, 1.05 equiv) in DCM (5 mL) and add dropwise over 10 minutes.
-
Observation: A white precipitate (base-HCl salt) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1-2 hours.
-
Monitoring: Check TLC (MeOH/DCM). The acid chloride spot (if visible) will hydrolyze to the acid on the plate; monitor the disappearance of the amine.
-
-
Quench: Add Saturated NaHCO3 (10 mL) and stir vigorously for 15 minutes.
-
Why? This hydrolyzes any unreacted acid chloride to the water-soluble acid salt, which is easily washed away.
-
-
Workup: Separate organic layer.[2][5] Wash with 1M HCl (to remove excess pyridine), then Brine. Dry over Na2SO4.
Workflow Visualization
Caption: Optimized workflow for 3-CINC acylation, prioritizing moisture control and HCl scavenging.
Troubleshooting & Stability Guide
Common Failure Modes
-
Low Yield / Hydrolysis:
-
Symptom:[1][3][6][7][8][9][10][11] Isolation of 3-chloroisonicotinic acid instead of product.[2][5]
-
Cause: Wet solvent or old reagent. 3-CINC hydrolyzes 2-3x faster than benzoyl chloride.
-
Fix: Distill solvents or use molecular sieves. If generating 3-CINC in situ (from acid + SOCl2), ensure all SOCl2 is removed (azeotrope with toluene) before adding amine.
-
-
Dimerization:
-
Positional Isomerism:
-
Note: Ensure you are using 3-chloro -isonicotinoyl chloride (Cl adjacent to C4 carbonyl) and not 2-chloro (Cl adjacent to Nitrogen). The 2-chloro variant is far more susceptible to nucleophilic aromatic substitution (SnAr) at the chlorine position, leading to side products.
-
References
-
ChemicalBook. (2025).[5] Isonicotinoyl Chloride Hydrochloride Properties and Applications. Retrieved from
-
National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central. Retrieved from
-
TCI Chemicals. (2025). Product Specification: 3-Chloroisonicotinic Acid. Retrieved from
-
Fisher Scientific. (2025). Amide Synthesis: Schotten-Baumann and Acyl Chloride Protocols. Retrieved from
-
ChemGuide. (2025). Reaction between Acyl Chlorides and Amines: Mechanism. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Chloroisonicotinic acid CAS#: 88912-27-0 [chemicalbook.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. 3-Chloroisonicotinic acid | 88912-27-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloroisonicotinoyl Chloride for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the synthesis of novel molecules is a routine endeavor. With this innovation comes the critical responsibility of ensuring the safe management and disposal of reactive chemical intermediates. 3-Chloroisonicotinoyl chloride, an acyl chloride derivative of pyridine, is one such compound that demands a thorough understanding of its reactivity and a meticulous approach to its disposal. This guide provides an in-depth, procedural framework for the safe neutralization and disposal of 3-Chloroisonicotinoyl chloride, grounded in established chemical safety principles and designed to empower researchers to maintain a secure laboratory environment.
Understanding the Inherent Hazards of 3-Chloroisonicotinoyl Chloride
3-Chloroisonicotinoyl chloride is a reactive chemical due to the presence of the acyl chloride functional group. Its primary hazards stem from its violent reaction with nucleophiles, particularly water. This reactivity profile is common to many acyl chlorides.[1]
Principal Hazards:
-
Corrosivity: Direct contact with skin or eyes will cause severe chemical burns.[1][2][3] Ingestion can lead to severe damage and perforation of the digestive tract.[4]
-
Lachrymator: Vapors are highly irritating to the eyes and respiratory system, causing tearing and discomfort.[1]
-
Water Reactivity: It reacts violently with water, including moisture in the air, in a highly exothermic reaction that liberates corrosive and toxic hydrogen chloride (HCl) gas.[1][4]
Given these properties, all handling and disposal operations must be conducted in a controlled manner to mitigate these risks.
Essential Personal Protective Equipment (PPE)
Prior to handling 3-Chloroisonicotinoyl chloride for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Double-gloving is a recommended best practice.
-
Body Protection: A flame-retardant laboratory coat, fully buttoned.
-
Respiratory Protection: All work must be performed within a certified and properly functioning chemical fume hood.[4][5]
Step-by-Step Protocol for Neutralization and Disposal
This protocol is intended for the safe disposal of small quantities of 3-Chloroisonicotinoyl chloride typically generated in a research laboratory setting. The fundamental principle is the controlled hydrolysis of the acyl chloride followed by the neutralization of the resulting acidic byproducts.
Required Materials:
-
Waste 3-Chloroisonicotinoyl chloride
-
A three-necked round-bottom flask or a large Erlenmeyer flask equipped with a magnetic stir bar
-
An addition funnel
-
A 10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
An ice-water bath
-
Universal pH paper or a calibrated pH meter
-
A designated and properly labeled hazardous waste container
Workflow for Disposal:
Caption: A step-by-step workflow for the safe neutralization and disposal of 3-Chloroisonicotinoyl chloride.
Detailed Procedure:
-
Preparation and Setup:
-
Ensure all necessary PPE is correctly worn.
-
In a chemical fume hood, place the reaction flask in an ice-water bath on a magnetic stir plate.
-
Carefully transfer the waste 3-Chloroisonicotinoyl chloride into the flask and begin stirring.
-
Prepare the 10% basic solution. Sodium carbonate is often a preferable choice as it is a weaker base than sodium hydroxide, leading to a more easily controlled reaction, and the effervescence of carbon dioxide can help to indicate the progress of the neutralization.
-
-
Controlled Neutralization:
-
Slowly and dropwise, add the 10% basic solution to the stirring waste using the addition funnel. The reaction is highly exothermic, and a slow addition rate is crucial to prevent a runaway reaction and excessive fuming of HCl.
-
Monitor the temperature of the reaction mixture and maintain it below 20°C by adding more ice to the bath as needed.
-
Periodically check the pH of the aqueous mixture. Continue adding the basic solution until the pH is stable in the range of 7 to 9.
-
After a stable neutral pH is achieved, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the complete hydrolysis and neutralization of the acyl chloride.
-
-
Waste Consolidation and Disposal:
-
Perform a final verification of the pH to ensure it remains in the neutral range.
-
Carefully transfer the neutralized aqueous solution into a designated hazardous waste container that is compatible with aqueous waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents (e.g., "Neutralized aqueous waste of 3-Chloroisonicotinoyl chloride, containing sodium 3-chloroisonicotinate and sodium chloride").
-
Store the waste container in a designated satellite accumulation area and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. Never pour chemical waste down the drain.[6]
-
The Underlying Chemistry of the Disposal Process
The safe disposal of 3-Chloroisonicotinoyl chloride is achieved through a two-step chemical transformation: hydrolysis followed by acid-base neutralization.
Step 1: Hydrolysis The acyl chloride group reacts with water to form 3-chloroisonicotinic acid and hydrochloric acid.
Cl-C₅H₃N-COCl + H₂O → Cl-C₅H₃N-COOH + HCl
Step 2: Neutralization The basic solution (in this example, sodium hydroxide) then neutralizes the two acidic products to form water and the corresponding sodium salts.
Cl-C₅H₃N-COOH + HCl + 2 NaOH → Cl-C₅H₃N-COONa + NaCl + 2 H₂O
The final neutralized solution contains the significantly less hazardous sodium 3-chloroisonicotinate and sodium chloride.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Neutralizing Agent | 10% aqueous NaOH or Na₂CO₃ | Effectively neutralizes the acidic byproducts of hydrolysis. |
| Reaction Temperature | < 20°C | Controls the exothermic reaction, minimizing HCl gas release. |
| Final pH | 7 - 9 | Confirms complete neutralization of all acidic components. |
| Post-Neutralization Stir Time | 1 - 2 hours | Ensures the hydrolysis and neutralization reactions have gone to completion. |
By adhering to this comprehensive guide, researchers and laboratory professionals can confidently manage the disposal of 3-Chloroisonicotinoyl chloride, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
- Fisher Scientific.
-
- Carl ROTH.
-
- ChemicalBook.
-
- CDH Fine Chemical.
-
- University of Washington Environmental Health & Safety.
-
- Sdfine.
-
- Sigma-Aldrich.
-
- Fisher Scientific.
-
- TCI Chemicals.
-
- Loba Chemie.
-
- Fisher Scientific.
-
- ResearchGate.
-
- Post Apple Scientific.
-
- MDPI.
-
- Organic Syntheses.
-
- YouTube.
-
- LookChem.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
